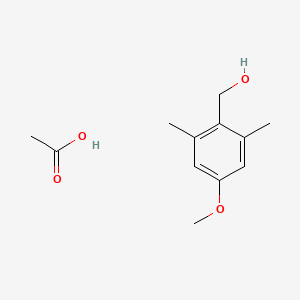
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of a methoxy group and two methyl groups attached to the benzene ring, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol typically involves the reaction of 4-methoxy-2,6-dimethylbenzyl alcohol with acetic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzaldehyde or 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the dimethyl groups on the benzene ring.
(2,6-Dimethylphenyl)amino(oxo)acetic acid: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
Acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92516-23-9 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
acetic acid;(4-methoxy-2,6-dimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-7-4-9(12-3)5-8(2)10(7)6-11;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
LVNNGWUIONKQCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)C)OC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
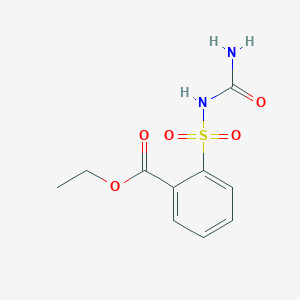
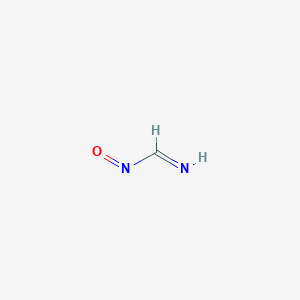
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

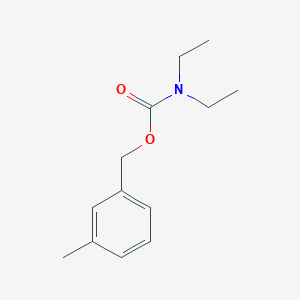
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
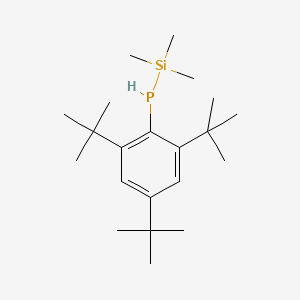
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
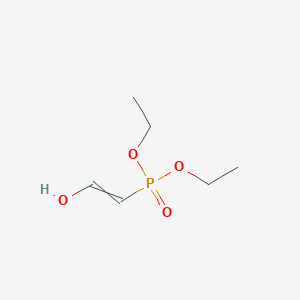
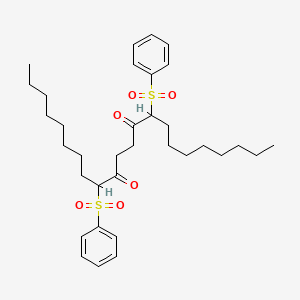
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)

